molecular formula C14H22O3 B14304125 1,2,3-Trimethoxy-5-pentylbenzene CAS No. 114085-79-9

1,2,3-Trimethoxy-5-pentylbenzene

Cat. No.: B14304125
CAS No.: 114085-79-9
M. Wt: 238.32 g/mol
InChI Key: JPHFRTBJLUHRLH-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-5-pentylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a pentyl group (-C5H11)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trimethoxy-5-pentylbenzene can be synthesized through a series of organic reactions. One common method involves the methylation of 1,2,3-trihydroxy-5-pentylbenzene using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethoxy-5-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Bromination: this compound can form 4-bromo-1,2,3-trimethoxy-5-pentylbenzene.

    Nitration: The product is 4-nitro-1,2,3-trimethoxy-5-pentylbenzene.

    Oxidation: Products include 1,2,3-trimethoxy-5-pentylbenzoic acid.

Scientific Research Applications

1,2,3-Trimethoxy-5-pentylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trimethoxy-5-pentylbenzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in electrophilic aromatic substitution reactions . The pentyl group contributes to the compound’s hydrophobic properties, influencing its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trimethoxy-5-pentylbenzene is unique due to the presence of both methoxy and pentyl groups, which impart distinct chemical properties. The combination of electron-donating methoxy groups and the hydrophobic pentyl group makes it versatile for various applications in organic synthesis and potential biological activities.

Properties

CAS No.

114085-79-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1,2,3-trimethoxy-5-pentylbenzene

InChI

InChI=1S/C14H22O3/c1-5-6-7-8-11-9-12(15-2)14(17-4)13(10-11)16-3/h9-10H,5-8H2,1-4H3

InChI Key

JPHFRTBJLUHRLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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